molecular formula C28H22N2O2S B7687755 (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7687755
M. Wt: 450.6 g/mol
InChI Key: FRJAUUMUSQXTJK-PCLIKHOPSA-N
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Description

(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines quinoline, oxazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group. The final step involves the formation of the oxazole ring through cyclization reactions under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where quinoline and oxazole derivatives have shown efficacy.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and oxazole derivatives, such as:

  • 4-Methylquinoline
  • 2-Methylphenyl oxazole
  • 7-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline

Uniqueness

What sets (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-4-[[7-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S/c1-17-9-12-22(13-10-17)33-27-21(15-20-11-8-18(2)14-24(20)30-27)16-25-28(31)32-26(29-25)23-7-5-4-6-19(23)3/h4-16H,1-3H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJAUUMUSQXTJK-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=CC(=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=CC(=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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